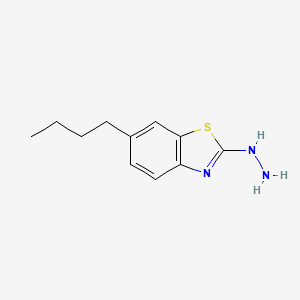

6-Butyl-2-hydrazino-1,3-benzothiazole

Description

Significance of Benzothiazole (B30560) Scaffolds in Heterocyclic Chemistry

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. The presence of nitrogen and sulfur atoms in the thiazole ring, coupled with the aromaticity of the benzene ring, imparts unique electronic and physicochemical properties to benzothiazole derivatives. These properties allow for diverse molecular interactions, making them privileged structures in drug discovery.

The versatility of the benzothiazole scaffold is evident in its presence in a range of compounds with demonstrated pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The ability to introduce various substituents at different positions on the benzothiazole ring system allows for the fine-tuning of their biological activity and pharmacokinetic profiles.

Overview of Hydrazine (B178648) and Butyl Substitutions in Benzothiazole Derivatives

The introduction of specific functional groups onto the benzothiazole core can significantly influence its chemical reactivity and biological function. The hydrazino group (-NHNH2) at the 2-position of the benzothiazole ring is of particular interest. This functional group is highly reactive and serves as a key building block for the synthesis of a variety of derivatives, such as hydrazones, through condensation reactions with aldehydes and ketones. These reactions are crucial for creating a library of compounds for biological screening. The hydrazine moiety itself can also contribute to the biological activity of the molecule, often enhancing its potential as an antimicrobial or anticancer agent.

The butyl group (-C4H9), a four-carbon alkyl chain, at the 6-position of the benzothiazole ring primarily influences the lipophilicity of the molecule. This property is critical for its ability to cross cell membranes and interact with biological targets. An increase in lipophilicity can enhance the absorption and distribution of the compound within the body, potentially leading to improved bioavailability and therapeutic efficacy.

Research Rationale and Scope for 6-Butyl-2-hydrazino-1,3-benzothiazole Studies

The combination of the versatile benzothiazole scaffold with the reactive hydrazino group and the lipophilic butyl substituent in 6-Butyl-2-hydrazino-1,3-benzothiazole presents a compelling case for its investigation. The rationale for studying this specific compound lies in the potential for synergistic or enhanced biological activity arising from these distinct structural features. Research into this molecule aims to synthesize and characterize it, and to explore its potential as a lead compound in drug discovery, particularly in the areas of antimicrobial and anticancer therapy. The scope of these studies typically involves its chemical synthesis, spectral analysis for structural confirmation, and evaluation of its biological activities through in vitro assays.

Structure

3D Structure

Properties

IUPAC Name |

(6-butyl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-2-3-4-8-5-6-9-10(7-8)15-11(13-9)14-12/h5-7H,2-4,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVWGAHDVKULNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300304 | |

| Record name | 6-Butyl-2-hydrazinylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890091-93-7 | |

| Record name | 6-Butyl-2-hydrazinylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Butyl-2-hydrazinylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Butyl 2 Hydrazino 1,3 Benzothiazole

Precursor Synthesis of the Benzothiazole (B30560) Nucleus

The foundational step in synthesizing the target compound is the construction of the 6-butyl-2-aminobenzothiazole scaffold. This key intermediate serves as the direct precursor for the subsequent introduction of the hydrazino moiety. Methodologies for its synthesis typically involve the formation of the thiazole (B1198619) ring fused to a substituted benzene (B151609) ring.

Synthesis of 6-Substituted 2-Aminobenzothiazole (B30445) Derivatives

The synthesis of 2-aminobenzothiazoles bearing a substituent at the 6-position, such as a butyl group, is a well-established process in organic synthesis. These methods begin with an appropriately substituted aniline (B41778).

A classical and widely employed method for the synthesis of 6-substituted 2-aminobenzothiazoles is the oxidative cyclocondensation of a 4-substituted aniline with a thiocyanate (B1210189) salt. nih.govrjpbcs.com This reaction, often referred to as the Hugershoff synthesis, proceeds by treating the aniline with a thiocyanate, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent like bromine in a suitable solvent, typically acetic acid. rjpbcs.comresearchgate.net

For the specific synthesis of 2-amino-6-butylbenzothiazole, the reaction starts from 4-butylaniline. The electrophilic bromine reacts with the thiocyanate to form a thiocyanogen (B1223195) species, which then attacks the aniline ring, leading to cyclization and the formation of the benzothiazole nucleus. rjpbcs.com This method is particularly effective for para-substituted anilines, as it directs the cyclization to form the desired 6-substituted product. nih.gov

Table 1: Reagents for Cyclocondensation Synthesis of 2-Amino-6-butylbenzothiazole

| Role | Chemical | Notes |

|---|---|---|

| Starting Material | 4-Butylaniline | Provides the substituted benzene ring and one of the nitrogen atoms. |

| Thiocyanate Source | Potassium Thiocyanate (KSCN) | Provides the sulfur atom and the C-2 carbon and nitrogen atoms. rjpbcs.com |

| Oxidizing Agent | Bromine (Br₂) | Facilitates the electrophilic thiocyanation and subsequent cyclization. researchgate.net |

To improve efficiency and reduce waste, one-pot synthetic strategies have been developed for the formation of the benzothiazole ring. These methods avoid the isolation of intermediate products. For instance, multi-component reactions can be employed. One such approach involves the condensation of an aldehyde, a 2-aminobenzothiazole, and a third component, catalyzed by an agent like N-bromosuccinimide (NBS) under solvent-free conditions. nih.gov While this specific example builds upon a pre-existing benzothiazole, other one-pot strategies focus on the initial ring formation from simpler precursors.

Another efficient one-pot method involves the reaction of aromatic methyl ketones with thiourea (B124793) in the presence of copper(II) bromide, which facilitates an α-bromination/cyclization process to yield 2-aminothiazole (B372263) derivatives. clockss.org Adapting such a strategy to benzothiazole synthesis could involve the in-situ generation of a reactive intermediate from a substituted aniline that subsequently undergoes cyclization.

Strategies for Introducing the Hydrazino Moiety at the 2-Position

Once the 2-amino-6-butylbenzothiazole precursor is obtained, the final step is the introduction of the hydrazino group (-NHNH₂) at the 2-position of the benzothiazole ring. This transformation can be accomplished through several synthetic routes.

One established method involves the hydrazinolysis of a 2-mercaptobenzothiazole (B37678) derivative. This two-step approach first requires the conversion of the 2-amino-6-butylbenzothiazole into 6-butyl-2-mercaptobenzothiazole. Subsequently, the mercapto derivative is treated with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net The reaction typically involves refluxing the 2-mercaptobenzothiazole with an excess of hydrazine hydrate, which displaces the mercapto group to form the 2-hydrazino product. researchgate.netchemicalpapers.com

Scheme 1: Hydrazinolysis Route

A more direct approach involves the nucleophilic displacement of the amino group from 2-aminobenzothiazoles or a more suitable leaving group at the 2-position.

The direct conversion of 2-aminobenzothiazoles to 2-hydrazinobenzothiazoles can be achieved through a process known as exchange amination. google.com This reaction involves heating the 2-aminobenzothiazole derivative with hydrazine, often in the presence of an acid catalyst. google.comnih.gov A patent describes this process for various substituted 2-aminobenzothiazoles, demonstrating that using an acid catalyst provides good yields and minimizes ring-opening side products. google.com For the synthesis of 6-butyl-2-hydrazino-1,3-benzothiazole, this would involve reacting 2-amino-6-butylbenzothiazole directly with hydrazine hydrate under acidic conditions.

An alternative nucleophilic substitution strategy involves converting the 2-amino group into a better leaving group, such as a halogen. Through a Sandmeyer-type reaction, 2-amino-6-butylbenzothiazole could be converted to 2-chloro-6-butylbenzothiazole. This intermediate can then be reacted with hydrazine, where the hydrazine acts as a nucleophile to displace the chloride ion and form the final product. acs.org

Table 2: Comparison of Hydrazino Moiety Introduction Strategies

| Method | Starting Material | Key Reagents | Advantages | Considerations |

|---|---|---|---|---|

| Hydrazinolysis | 6-Butyl-2-mercaptobenzothiazole | Hydrazine Hydrate researchgate.net | Established method for mercapto derivatives. | Requires an additional step to convert the amino to a mercapto group. |

| Exchange Amination | 2-Amino-6-butylbenzothiazole | Hydrazine, Acid Catalyst google.com | More direct route from the common precursor. | Reaction conditions (temperature, catalyst) are crucial for good yield. google.com |

Functionalization and Derivatization of 6-Butyl-2-hydrazino-1,3-benzothiazole

The hydrazino moiety is a potent nucleophile, making it amenable to a variety of derivatization reactions. These transformations are crucial for constructing more complex molecules, often leading to compounds with significant chemical and biological interest.

A fundamental and widely utilized reaction of 2-hydrazinobenzothiazoles is their condensation with carbonyl compounds (aldehydes and ketones) to form the corresponding hydrazones, which are a class of Schiff bases. researchgate.netresearchgate.netrdd.edu.iq This reaction typically proceeds by refluxing the 2-hydrazinobenzothiazole (B1674376) derivative with the appropriate aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). researchgate.netsphinxsai.com

The general mechanism involves the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazine moiety on the electrophilic carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone. researchgate.net The formation of these derivatives is a common strategy for creating a diverse library of compounds from a single precursor. researchgate.netnih.gov

For instance, studies on analogous compounds like 2-hydrazino-6-fluorobenzothiazole and 2-hydrazino-6-methylbenzothiazole have shown that they readily react with various substituted acetophenones and benzaldehydes to produce a range of hydrazone derivatives in good yields. sphinxsai.com The reaction of 2-hydrazinobenzothiazole with 8-hydroxyquinoline-2-carboxaldehyde (B80063) is another example, yielding a Schiff base that acts as a chelating ligand. nih.gov These examples strongly suggest that 6-butyl-2-hydrazino-1,3-benzothiazole would undergo similar transformations.

Table 1: Examples of Hydrazone Synthesis from Substituted 2-Hydrazinobenzothiazoles This table presents data for analogous compounds to illustrate the expected reactivity of 6-Butyl-2-hydrazino-1,3-benzothiazole.

| Starting Hydrazinobenzothiazole | Carbonyl Compound | Solvent / Conditions | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 2-Hydrazino-6-fluorobenzothiazole | Substituted Acetophenones | Ethanol / Glacial Acetic Acid, Reflux | 2-Substituted Hydrazono-6-fluoro-1,3-benzothiazole | sphinxsai.com |

| 2-Hydrazinobenzothiazole | Aromatic Aldehydes | Ethanol / Glacial Acetic Acid | 2-Arylidene-hydrazinobenzothiazole | researchgate.net |

| 2-Hydrazinobenzothiazole | 8-Hydroxyquinoline-2-carboxaldehyde | Methanol | (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)quinolin-8-ol | nih.gov |

| 2-Mercaptobenzothiazole (converted to hydrazino intermediate) | Various Aldehydes | Ethanol | Schiff Bases of 2-hydrazinobenzothiazole | rdd.edu.iq |

The hydrazino group is a key precursor for synthesizing fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring attached to the benzothiazole core, often leading to triazole, oxadiazole, and thiadiazole moieties.

The synthesis of 1,2,4-triazole (B32235) rings fused to the benzothiazole nucleus, forming triazolo[3,4-b]benzothiazole systems, is a well-established transformation. One common method involves the reaction of 2-hydrazinobenzothiazole with reagents like carbon disulfide followed by further reaction steps. niscair.res.in Another approach involves reacting the hydrazino derivative with various carboxylic acids or their derivatives under cyclodehydrating conditions. For example, reacting 2-hydrazinobenzothiazole with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride is a standard method for forming the fused triazole ring. researchgate.net

Similarly, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from 2-hydrazinobenzothiazole precursors. A general route involves the acylation of the hydrazine group, followed by cyclodehydration. For instance, reacting a hydrazide with an acid chloride or carboxylic acid forms a diacylhydrazine intermediate, which can then be cyclized using agents like phosphorus oxychloride or triflic anhydride (B1165640) to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Another modern approach involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which are then subjected to cyclodesulfurization using reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to afford 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com

Table 2: Synthetic Routes to Triazole and Oxadiazole Derivatives from Hydrazide/Hydrazine Precursors This table outlines general and specific methodologies applicable to the derivatization of 2-hydrazinobenzothiazoles.

| Target Heterocycle | Precursors | Reagents & Conditions | Resulting System | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | 3-Hydrazino-1,2,4-triazolo[3,4-b]benzothiazole, Aromatic Aldehydes | Acetic Acid | 3'-Aryl-triazolo[4',5':1,5]-1,2,4-triazolo[3,4-b]benzothiazoles | niscair.res.in |

| 1,3,4-Oxadiazole | Aroyl Hydrazides, Aromatic Aldehydes | Bromine, Acetic Acid, Sodium Acetate | 2,5-Disubstituted-1,3,4-oxadiazoles | nih.gov |

| 1,3,4-Oxadiazole | Arylhydrazide, Arylisothiocyanate | 1. MeOH; 2. TBTU, DIEA, DMF | 2-Arylamino-5-aryl-1,3,4-oxadiazole | luxembourg-bio.com |

| 1,3,4-Oxadiazole | N-(6-substitutedbenzothiazol-2-yl) acetamide (B32628) derivatives | Cyclization | N-(6-substitutedbenzothiazol-2-yl)-...-1,3,4-oxadiazol... | nih.gov |

The synthesis of 1,3,4-thiadiazole (B1197879) rings linked to the benzothiazole moiety can also be achieved starting from the 2-hydrazino derivative. A common and versatile method is the reaction of 2-hydrazinobenzothiazole with an isothiocyanate to form an intermediate N-benzothiazolyl-thiosemicarbazide. This intermediate can then undergo acid-catalyzed cyclization (e.g., using concentrated sulfuric or phosphoric acid) to yield a 2-amino(or anilino)-5-(benzothiazol-2-yl)-1,3,4-thiadiazole derivative. sbq.org.br

Alternatively, acylhydrazides (which can be prepared from 2-hydrazinobenzothiazole) react with sulfur reagents like carbon disulfide or thiosemicarbazide itself under various conditions to form the thiadiazole ring. sbq.org.brjocpr.com For example, the reaction of an acylhydrazide with ammonium thiocyanate followed by treatment with a strong acid like concentrated H₂SO₄ is a reported method for synthesizing 2-amino-1,3,4-thiadiazole (B1665364) derivatives. chemmethod.com

While classical C-C coupling reactions directly on the 2-hydrazino-1,3-benzothiazole are not extensively documented, the functional handles derived from it can be used to build extended conjugated systems. The formation of hydrazones with aromatic aldehydes, as described in section 2.2.1, is a primary method for extending conjugation. nih.gov The resulting C=N bond and the additional aromatic ring expand the π-system of the molecule.

Furthermore, the heterocyclic rings synthesized via cyclocondensation reactions can be further functionalized. For example, a 2-amino-1,3,4-thiadiazole derivative can be diazotized and coupled with activated aromatic compounds to form azo dyes, which are highly conjugated systems. chemmethod.com Similarly, tandem reactions involving the in situ formation of 2-mercaptobenzothiazoles followed by intermolecular coupling with iodobenzenes have been reported, suggesting that the benzothiazole core itself can participate in coupling reactions under specific conditions, although this is less directly related to the reactivity of the hydrazino group. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating 6-Butyl-2-hydrazino-1,3-benzothiazole

The strategic design of hybrid molecules that incorporate the 6-butyl-2-hydrazino-1,3-benzothiazole scaffold leverages the unique chemical properties of the hydrazino group to form a versatile platform for creating novel compounds with potential biological activities. The primary synthetic route involves the condensation of the nucleophilic hydrazino group with various electrophilic reagents, most commonly aldehydes and ketones, to form stable hydrazone linkages. This approach allows for the facile introduction of a wide array of secondary pharmacophores, thereby generating diverse molecular architectures.

A general and efficient synthetic pathway for creating these hybrid molecules commences with 6-butyl-2-hydrazino-1,3-benzothiazole as the key building block. This intermediate is typically reacted with a variety of substituted aromatic or heterocyclic aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the condensation reaction. researchgate.net The reaction mixture is usually heated under reflux to drive the formation of the N-(substituted benzylidene)-N'-(6-butyl-1,3-benzothiazol-2-yl)hydrazine derivatives. The resulting hybrid molecules often precipitate from the reaction mixture upon cooling and can be purified by recrystallization.

The structural diversity of the resulting hybrid molecules is achieved by varying the substitution pattern on the aldehyde reactant. This allows for the systematic exploration of structure-activity relationships, where different substituents can modulate the electronic, steric, and lipophilic properties of the final compound. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde can significantly influence the biological activity of the synthesized hydrazone.

The synthesis of these hybrid molecules is confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy is used to verify the formation of the imine (C=N) bond of the hydrazone, typically observed in the region of 1654–1699 cm⁻¹, and the presence of the N-H bond. nih.gov Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is employed to elucidate the detailed molecular structure, confirming the presence of protons and carbons from both the benzothiazole scaffold and the newly introduced moiety, as well as the characteristic methine proton of the hydrazone linker. nih.gov High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. nih.gov

This synthetic methodology has been successfully applied to create libraries of benzothiazole-hydrazone hybrids for various research purposes, including their evaluation as potential enzyme inhibitors. nih.gov For example, studies have shown the synthesis of benzothiazole-hydrazones designed as monoamine oxidase B (MAO-B) inhibitors, where the benzothiazole core occupies the substrate cavity of the enzyme and the appended (hetero)aromatic ring is positioned in the entrance cavity. nih.gov Similarly, hybrid molecules incorporating benzothiazole and 1,2,3-triazole moieties linked by a hydrazone have been developed, demonstrating the modularity of this synthetic approach. rsc.org

Below is a representative table of hybrid molecules that can be synthesized from 6-butyl-2-hydrazino-1,3-benzothiazole and various aldehydes, based on established synthetic protocols for analogous compounds.

Interactive Table: Examples of Synthesized Hybrid Molecules

| Aldehyde Reactant | Resulting Hybrid Molecule Name | Molecular Formula |

| Benzaldehyde | N'-benzylidene-6-butyl-2-hydrazinyl-1,3-benzothiazole | C₁₈H₁₉N₃S |

| 4-Nitrobenzaldehyde | 6-Butyl-N'-(4-nitrobenzylidene)-2-hydrazinyl-1,3-benzothiazole | C₁₈H₁₈N₄O₂S |

| 4-Hydroxybenzaldehyde | 4-[(2-(6-butyl-1,3-benzothiazol-2-yl)hydrazinylidene)methyl]phenol | C₁₈H₁₉N₃OS |

| 2-Furaldehyde | 6-Butyl-N'-(furan-2-ylmethylene)-2-hydrazinyl-1,3-benzothiazole | C₁₆H₁₇N₃OS |

| 4-Methoxybenzaldehyde | 6-Butyl-N'-(4-methoxybenzylidene)-2-hydrazinyl-1,3-benzothiazole | C₁₉H₂₁N₃OS |

| Indole-3-carboxaldehyde | 6-Butyl-N'-(1H-indol-3-ylmethylene)-2-hydrazinyl-1,3-benzothiazole | C₂₀H₂₀N₄S |

This synthetic versatility underscores the importance of 6-butyl-2-hydrazino-1,3-benzothiazole as a scaffold in medicinal chemistry and materials science for the development of novel hybrid molecules.

Spectroscopic Characterization and Structural Elucidation of 6 Butyl 2 Hydrazino 1,3 Benzothiazole and Its Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 6-butyl-2-hydrazino-1,3-benzothiazole is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific structural components: the benzothiazole (B30560) ring, the hydrazine (B178648) moiety, and the butyl substituent.

Analysis of the parent compound, 2-hydrazinobenzothiazole (B1674376), and its derivatives reveals key vibrational frequencies. researchgate.netchemicalpapers.com For the hydrazine group (-NH-NH2), sharp bands corresponding to N-H stretching vibrations are typically observed in the 3200-3400 cm⁻¹ region. researchgate.net Specifically, studies on 2-hydrazinobenzothiazole show sharp bands around 3317 and 3201 cm⁻¹, attributable to the asymmetric and symmetric stretching of the -NH2 group. researchgate.net The C=N stretching vibration of the thiazole (B1198619) ring is a characteristic feature, generally appearing in the 1640-1616 cm⁻¹ range. researchgate.netderpharmachemica.com

The aromatic benzothiazole core gives rise to several distinct peaks. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. niscair.res.in The presence of the butyl group introduces aliphatic C-H stretching vibrations, which are anticipated in the 2850-2960 cm⁻¹ range. arabjchem.org Finally, a band corresponding to the C-S bond within the thiazole ring is also expected. arabjchem.org

The table below summarizes the anticipated FT-IR absorption bands for 6-butyl-2-hydrazino-1,3-benzothiazole based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretching | Hydrazine (-NH₂) | 3200 - 3350 |

| C-H Aromatic Stretching | Benzothiazole Ring | 3000 - 3100 |

| C-H Aliphatic Stretching | Butyl (-CH₃, -CH₂) | 2850 - 2960 |

| C=N Stretching | Thiazole Ring | 1615 - 1645 |

| C=C Aromatic Stretching | Benzene (B151609) Ring | 1450 - 1600 |

| C-S Stretching | Thiazole Ring | 600 - 700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 6-butyl-2-hydrazino-1,3-benzothiazole would provide detailed information about the chemical environment of every proton in the molecule. The spectrum can be divided into signals from the aromatic protons, the hydrazine protons, and the protons of the butyl chain.

For the unsubstituted 2-hydrazinobenzothiazole, the four protons of the phenyl ring typically appear as a complex multiplet in the δ 6.9-7.7 ppm range. researchgate.net In the 6-butyl substituted derivative, three aromatic protons remain on the ring at positions 4, 5, and 7. The butyl group at C6 would cause the H5 and H7 protons to appear as doublets, while the H4 proton would likely appear as a singlet or a narrowly split doublet. These aromatic signals are expected in the δ 7.0-7.9 ppm region. arabjchem.org The protons of the hydrazine group (NH and NH₂) are exchangeable with D₂O and are expected to produce broad singlet signals. arabjchem.org The NH proton signal has been observed at chemical shifts as high as δ 9.01 ppm in the parent compound. researchgate.net

The butyl group would present a characteristic set of signals in the aliphatic region of the spectrum. A triplet at approximately δ 0.9 ppm would correspond to the terminal methyl (-CH₃) protons. The methylene group adjacent to the aromatic ring (-CH₂-) would appear as a triplet around δ 2.6 ppm. The two internal methylene groups (-CH₂-CH₂-) would produce overlapping multiplets, likely in the δ 1.3-1.7 ppm range.

The table below outlines the predicted ¹H NMR spectral data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (H4, H5, H7) | 7.0 - 7.9 | Multiplets/Doublets |

| Hydrazine H (-NH, -NH₂) | 5.0 - 9.1 | Broad Singlets |

| -CH₂-Ar | ~ 2.6 | Triplet |

| -CH₂-CH₂-CH₂-Ar | ~ 1.6 | Multiplet (Sextet) |

| -CH₃-CH₂- | ~ 1.4 | Multiplet (Sextet) |

| -CH₃ | ~ 0.9 | Triplet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 6-butyl-2-hydrazino-1,3-benzothiazole, distinct signals are expected for the nine carbons of the benzothiazole core and the four carbons of the butyl chain.

In related benzothiazole derivatives, the carbon atom of the C=N group (C2) is characteristically deshielded, with its signal appearing in the δ 157-169 ppm range. researchgate.netnih.gov The other aromatic carbons of the benzothiazole ring are expected to resonate between δ 108 and 150 ppm. researchgate.net The four carbons of the butyl chain would appear in the upfield, aliphatic region of the spectrum (δ 14-35 ppm). The terminal methyl carbon would be the most shielded, appearing at approximately δ 14 ppm, while the carbon attached to the aromatic ring would be the most deshielded of the aliphatic carbons, appearing around δ 35 ppm.

The table below summarizes the predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (S-C=N) | 157 - 169 |

| Aromatic C (Benzothiazole) | 108 - 150 |

| -CH₂-Ar | ~ 35 |

| -CH₂-CH₂-Ar | ~ 33 |

| -CH₂-CH₃ | ~ 22 |

| -CH₃ | ~ 14 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For 6-butyl-2-hydrazino-1,3-benzothiazole (C₁₁H₁₅N₃S), the calculated molecular weight is 221.33 g/mol . sigmaaldrich.com Therefore, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 221. Given that the molecule contains one sulfur atom, an M+2 peak with an intensity of about 4.4% relative to the M⁺ peak is also expected due to the natural abundance of the ³⁴S isotope. The presence of an odd number of nitrogen atoms (three) means the molecular ion will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org

The fragmentation pattern can be predicted based on the structure. A common fragmentation pathway for alkyl-substituted aromatic rings is benzylic cleavage, the breaking of the bond between the first and second carbon of the alkyl chain. This would result in the loss of a propyl radical (•C₃H₇, mass 43), leading to a prominent fragment ion at m/z = 178. Other potential fragmentations could involve the loss of the entire butyl group or cleavages within the hydrazine moiety and the benzothiazole ring system. libretexts.orgmiamioh.edu

The table below lists the expected key ions in the mass spectrum.

| m/z Value | Proposed Fragment | Description |

| 221 | [C₁₁H₁₅N₃S]⁺ | Molecular Ion (M⁺) |

| 178 | [C₈H₈N₃S]⁺ | Loss of propyl radical (•C₃H₇) |

| 164 | [C₇H₆N₂S]⁺ | Loss of butyl radical (•C₄H₉) and NH |

| 135 | [C₇H₅NS]⁺ | Benzothiazole radical cation |

Advanced Spectroscopic Techniques for Elucidating Excited State Dynamics (e.g., Photoinduced Proton Coupled Electron Transfer in Related Systems)

While standard spectroscopic methods elucidate ground-state molecular structure, advanced time-resolved techniques are required to probe the dynamics that occur following photoexcitation. In systems related to benzothiazoles, fascinating photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Proton-Coupled Electron Transfer (PCET) have been observed. nih.govacs.org

Studies on 2-(2'-hydroxyphenyl)-benzothiazole (HBT), a structural analogue, have utilized UV-pump/IR-probe spectroscopy to investigate its excited-state dynamics. nih.gov In this technique, an ultrashort UV laser pulse excites the molecule, and a subsequent, time-delayed IR pulse probes the vibrational spectrum of the transient excited state. This allows researchers to track structural changes, such as proton translocation and charge redistribution, on femtosecond to picosecond timescales. acs.org

For HBT in a nonpolar solvent, photoexcitation leads to an ultrafast transfer of a proton from the hydroxyl group to the benzothiazole nitrogen. nih.gov This event is coupled with an electron transfer from the hydroxyphenyl ring to the benzothiazole ring, a process defined as PCET. nih.govacs.org This rapid tautomerization from the enol form to an excited keto form is responsible for the characteristic large Stokes shift observed in the fluorescence spectrum of HBT and its derivatives. acs.org While 6-butyl-2-hydrazino-1,3-benzothiazole itself is not designed to undergo this specific type of ESIPT, these studies on related compounds highlight the sophisticated spectroscopic methods used to understand the intricate excited-state behavior inherent to the benzothiazole family of molecules. nih.gov

Computational and Theoretical Investigations of 6 Butyl 2 Hydrazino 1,3 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information on molecular geometry, electronic structure, and spectroscopic profiles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. scirp.orgresearchgate.net It is widely applied to elucidate the molecular geometry, electronic structure, and reactivity of benzothiazole (B30560) derivatives. scirp.orgnih.govscirp.org By using functionals like B3LYP with a suitable basis set such as 6-31G+ (d,p) or 6-311++G(d,p), researchers can optimize the molecular structure of 6-Butyl-2-hydrazino-1,3-benzothiazole to find its most stable conformation. scirp.orgnbu.edu.sa

DFT calculations provide key parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related benzothiazole derivatives, C-C bond lengths in the benzene (B151609) ring and C=N bond lengths in the thiazole (B1198619) ring have been calculated to understand the degree of π-bond character and the influence of substituents. nbu.edu.sa For 6-Butyl-2-hydrazino-1,3-benzothiazole, DFT would precisely map the geometry of the fused ring system, the hydrazino group, and the flexible butyl chain.

Furthermore, DFT is used to determine electronic properties through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nbu.edu.sanih.gov The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity, stability, and kinetic properties. researchgate.net A smaller energy gap suggests higher reactivity. nih.gov Analysis of the spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. scirp.org For benzothiazole derivatives, the HOMO is often spread over the donor moiety and the fused ring system, while the LUMO is influenced by acceptor groups. mdpi.com

Table 1: Representative Geometric Parameters Calculated by DFT for Benzothiazole Derivatives Note: This table presents typical data obtained for benzothiazole derivatives to illustrate the output of DFT calculations; specific values for 6-Butyl-2-hydrazino-1,3-benzothiazole would require a dedicated study.

| Parameter | Typical Calculated Value (Å) | Significance |

|---|---|---|

| C-C (benzene ring) | 1.457 - 1.480 | Indicates aromatic character and influence of substituents. nbu.edu.sa |

| C=N (thiazole ring) | 1.294 - 1.341 | Reflects double bond character and resonance effects. nbu.edu.sa |

| C-S (thiazole ring) | ~1.75 | Characteristic bond length within the thiazole heterocycle. |

The Hartree-Fock (HF) method, specifically the Restricted Hartree-Fock (RHF) for closed-shell molecules, is an ab initio approach that provides a fundamental approximation of the multi-electron wavefunction. While DFT methods include electron correlation for greater accuracy, HF calculations are valuable for comparative analysis. nih.gov

In studies of benzothiazole derivatives, HF results are often compared against DFT findings to assess the impact of electron correlation on the predicted properties. nih.gov This comparison can validate the results obtained from different levels of theory. For 6-Butyl-2-hydrazino-1,3-benzothiazole, a comparative study using both HF and DFT would help in understanding the significance of electron correlation effects on its geometry and electronic structure, thereby providing a more comprehensive theoretical description. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. scirp.orgnih.gov It examines the delocalization of electron density from filled Lewis-type (donor) NBOs to empty non-Lewis-type (acceptor) NBOs. scirp.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). scirp.orgmdpi.com

Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Benzothiazole Derivatives Note: This table is a representation of typical NBO analysis results for related compounds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C=N) | High | Lone pair delocalization |

| LP (2) S | π* (C-C) | Moderate | Lone pair delocalization scirp.org |

| π (C-C) | π* (C-C) | High | π-conjugation in the aromatic system scirp.org |

Theoretical vibrational analysis using DFT is a standard method for predicting the infrared (IR) and Raman spectra of molecules. nbu.edu.sa By calculating the harmonic vibrational frequencies, researchers can assign the vibrational modes to specific functional groups and types of atomic motion (e.g., stretching, bending). nih.gov

For 6-Butyl-2-hydrazino-1,3-benzothiazole, these calculations would predict the characteristic frequencies for the N-H and C-H stretching of the hydrazino and butyl groups, the C=N and C-S stretching of the benzothiazole ring, and the vibrations of the benzene ring. nih.govnbu.edu.sa The simulated spectra can be compared with experimental data to confirm the molecular structure. Additionally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. nbu.edu.sa

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility and stability of a compound in a biological environment, such as in solution or bound to a protein. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. biointerfaceresearch.comnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of inhibition. biointerfaceresearch.com

Benzothiazole derivatives have been studied as inhibitors for various kinases and enzymes, including p56lck, VEGFR-2, BRAF, and monoamine oxidase B (MAO-B). nih.govbiointerfaceresearch.comnih.gov A molecular docking study of 6-Butyl-2-hydrazino-1,3-benzothiazole would involve docking the molecule into the active site of a relevant target protein. The study would predict the binding affinity (docking score) and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. researchgate.netbiointerfaceresearch.com For example, the hydrazino group could act as a hydrogen bond donor or acceptor, while the benzothiazole core and butyl group could form hydrophobic and van der Waals interactions. researchgate.netrsc.org These insights are crucial for designing more potent and selective inhibitors. nih.gov

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of 6-Butyl-2-hydrazino-1,3-benzothiazole is primarily dictated by the rotational freedom around the single bonds of its butyl and hydrazino substituents. Understanding the molecule's conformational preferences and the energy barriers between different conformers is crucial for elucidating its structure-activity relationships and its interactions in a biological context. While specific experimental or computational studies on the conformational landscape of 6-Butyl-2-hydrazino-1,3-benzothiazole are not extensively documented in publicly available literature, we can infer its behavior based on computational analyses of related benzothiazole derivatives and fundamental principles of stereochemistry.

The primary sources of conformational isomerism in 6-Butyl-2-hydrazino-1,3-benzothiazole arise from the rotation around:

The C-C bonds of the n-butyl group.

The C-N and N-N bonds of the hydrazino group.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules. By systematically rotating key dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be mapped, revealing the most stable conformers (energy minima) and the transition states (saddle points) that separate them.

Conformational Isomers of the Butyl Group

The n-butyl group attached at the C6 position of the benzothiazole ring can adopt several conformations due to rotation around its C-C single bonds. The most significant rotations are typically around the Cα-Cβ and Cβ-Cγ bonds. The relative energies of these conformers are influenced by steric hindrance and weak intramolecular interactions.

The two primary conformations arising from rotation around the Cα-Cβ bond are the anti and gauche conformers. The anti conformation, where the Cγ is positioned away from the benzothiazole ring, is generally the most stable due to minimized steric repulsion. The gauche conformations are typically higher in energy.

Table 1: Hypothetical Relative Energies of Butyl Group Conformations in 6-Butyl-2-hydrazino-1,3-benzothiazole

| Conformer | Dihedral Angle (C5-C6-Cα-Cβ) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 |

| Gauche 1 | ~60° | 0.9 |

| Gauche 2 | ~-60° | 0.9 |

Note: These are illustrative values based on typical energy differences for alkane conformers. Actual values would require specific DFT calculations.

Conformational Analysis of the Hydrazino Group

Studies on related 2-hydrazinobenzothiazole (B1674376) derivatives have shown that the planarity of the exocyclic N-N bond with the benzothiazole ring system is a key determinant of stability.

Table 2: Potential Rotational Barriers for the Hydrazino Group

| Rotation Around Bond | Dihedral Angle Range | Estimated Energy Barrier (kcal/mol) | Predominant Conformer |

| C2-N (Hydrazino) | 0° to 360° | 4 - 8 | Planar with the ring |

| N-N (Hydrazino) | 0° to 360° | 2 - 5 | Staggered |

Note: These values are estimations based on computational studies of similar functional groups and have not been specifically determined for 6-Butyl-2-hydrazino-1,3-benzothiazole.

The energy landscape of 6-Butyl-2-hydrazino-1,3-benzothiazole is therefore a complex multidimensional surface with numerous local minima corresponding to different combinations of the butyl and hydrazino group conformations. The global minimum energy conformation would likely feature the butyl group in an extended anti conformation to minimize steric clashes and the hydrazino group oriented to maximize favorable electronic interactions or intramolecular hydrogen bonding. The exploration of this energy landscape through computational chemistry provides invaluable insights into the molecule's preferred three-dimensional structure, which is fundamental to understanding its chemical reactivity and biological activity.

Investigations into the Biological Activities and Pharmacological Potential of 6 Butyl 2 Hydrazino 1,3 Benzothiazole Analogues

Anticancer Activity Research

Benzothiazole (B30560) derivatives are recognized for their efficacy against various cancer cell lines, operating through diverse mechanisms of action. nih.govtandfonline.comresearchgate.net The introduction of a hydrazine (B178648) or hydrazone moiety at the C-2 position of the benzothiazole ring has been a key strategy in developing novel anticancer agents. nih.govtandfonline.comresearchgate.net

In Vitro Cytotoxicity Studies against Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of 2-hydrazino-1,3-benzothiazole analogues against a panel of human cancer cell lines.

Hybrid compounds bearing benzothiazole, cyclobut-2-ene-1,2-dione, and hydrazone moieties have shown potent and selective anticancer activity. researchgate.net Specifically, certain derivatives were highly active against T-lymphoblastic leukaemia (CCRF-CEM) and colorectal cancer (HCT116) cell lines. researchgate.net Another study highlighted a hydrazine-based benzothiazole derivative, specifically a 2-(4-hydroxy-methoxy benzylidene)-hydrazino variant, which exhibited significant antitumor potential against HeLa (cervical cancer) and COS-7 (kidney fibroblast) cell lines, with IC₅₀ values of 2.41 µM and 4.31 µM, respectively. nih.govtandfonline.com These values are comparable to the reference drug doxorubicin. nih.govtandfonline.com

Furthermore, research into 2-hydrazinobenzothiazoles linked to arylidene moieties has confirmed their promising activity. researchgate.net The synthesis of various benzothiazole Schiff base derivatives derived from 2-amino-6-fluorobenzothiazole (B1267395) and hydrazine hydrate (B1144303) also yielded compounds with notable anti-tumour potential against HeLa and COS-7 cells. nih.govtandfonline.com

Table 1: In Vitro Cytotoxicity of 2-Hydrazino-1,3-benzothiazole Analogues

| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(4-hydroxy-methoxy benzylidene)-hydrazino-benzothiazole | HeLa (Cervical) | 2.41 | nih.govtandfonline.com |

| 2-(4-hydroxy-methoxy benzylidene)-hydrazino-benzothiazole | COS-7 (Kidney Fibroblast) | 4.31 | nih.govtandfonline.com |

| Benzothiazole-cyclobutenedione-hydrazone hybrid (Compound 6) | CCRF-CEM (T-lymphoblastic leukaemia) | Potent Activity Reported | researchgate.net |

| Benzothiazole-cyclobutenedione-hydrazone hybrid (Compound 6) | HCT116 (Colorectal) | Potent Activity Reported | researchgate.net |

Molecular Mechanisms of Antitumor Action (e.g., Enzyme Inhibition, Tubulin Polymerization Inhibition)

The antitumor effects of 2-hydrazino-1,3-benzothiazole analogues are attributed to several molecular mechanisms, including the inhibition of crucial cellular enzymes and interference with microtubule dynamics.

Enzyme Inhibition: Benzothiazole derivatives have been identified as inhibitors of various enzymes critical for cancer cell survival and proliferation. One key target is carbonic anhydrase (CA), particularly tumour-associated isoforms. nih.govtandfonline.comnih.gov The inhibition of these enzymes can lead to anticancer effects, especially in hypoxic tumours. tandfonline.comresearchgate.net Novel amino acid-benzothiazole conjugates have demonstrated considerable inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA V, with inhibition constants (Ki) in the micromolar range. nih.gov Additionally, some benzothiazole derivatives function by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication, which also presents a target in cancer therapy. researchgate.netacs.org More recently, benzothiazole-1,2,3-triazole hybrids containing a hydrazone linkage have been explored as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which can trigger cell cycle arrest and apoptosis in cancer cells. rsc.org

Tubulin Polymerization Inhibition: A significant mechanism of action for many anticancer benzothiazoles is the inhibition of tubulin polymerization. researchgate.netresearchgate.net By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the formation of the microtubule network, which is essential for cell division, migration, and invasion. researchgate.netmdpi.commdpi.com This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis. researchgate.netmdpi.com For example, 1H-benzimidazol-2-yl hydrazones, which are structurally related to benzothiazole hydrazones, have been shown to elongate the nucleation phase and slow down tubulin polymerization. mdpi.com Molecular docking studies confirm that these hydrazone derivatives can effectively occupy the colchicine binding site. researchgate.netmdpi.com One benzothiazole derivative, G13, was found to have a tubulin polymerization inhibitory IC₅₀ of 13.5 μM and caused obvious fragmentation and disassembly of the microtubule network. researchgate.net

Table 2: Molecular Mechanisms of 2-Hydrazino-1,3-benzothiazole Analogues

| Mechanism | Target | Compound Class | Observed Effect | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase (hCA II, hCA V) | Amino acid-benzothiazole conjugates | Inhibition in the micromolar range | nih.gov |

| Enzyme Inhibition | DNA Gyrase | Benzothiazole derivatives | Inhibition of ATP-binding site | researchgate.netacs.org |

| Enzyme Inhibition | EGFR Tyrosine Kinase | Benzothiazole-1,2,3-triazole-hydrazone hybrids | Potent inhibition leading to apoptosis | rsc.org |

| Tubulin Polymerization Inhibition | β-tubulin (Colchicine site) | 1H-benzimidazol-2-yl hydrazones | Elongated nucleation and slowed polymerization | mdpi.com |

| Tubulin Polymerization Inhibition | β-tubulin | Benzothiazole derivative (G13) | IC₅₀ = 13.5 μM; microtubule disassembly | researchgate.net |

| Cell Cycle Arrest | - | Benzothiazole-cyclobutenedione-hydrazone hybrid | Concentration-dependent G2/M arrest | researchgate.net |

Antimicrobial Activity Research

Analogues of 2-hydrazino-1,3-benzothiazole have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.net

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative Strains)

The antibacterial potential of 2-hydrazino-1,3-benzothiazole derivatives has been extensively evaluated against both Gram-positive and Gram-negative bacteria.

Hydrazone derivatives of 1,3-benzothiazole have shown varying degrees of activity against pathogenic bacterial strains. researchgate.netarabjchem.org For instance, a series of 1,3-benzothiazole-2-yl-hydrazones were screened against Bacillus subtilis (Gram-positive) and Escherichia coli, Klebsiella pneumoniae, and Pseudomonas alkaligenes (Gram-negative), showing moderate activity. arabjchem.org In another study, 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives showed good antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis (Gram-positive), as well as Pseudomonas aeruginosa and E. coli (Gram-negative). sphinxsai.com

Some derivatives exhibit notable potency. One compound, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, demonstrated significant antibacterial action with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL against B. subtilis and 3.125 µg/mL against E. coli. researchgate.net Similarly, certain dichloropyrazole-based benzothiazole analogues showed better inhibitory activity against both Gram-positive (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/ml) than the standard drug novobiocin. nih.gov The mechanism for some of these compounds involves the inhibition of bacterial DNA gyrase. researchgate.netacs.org

Table 3: Antibacterial Efficacy of 2-Hydrazino-1,3-benzothiazole Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | S. aureus (Gram +) | 12.5 | researchgate.net |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | B. subtilis (Gram +) | 6.25 | researchgate.net |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | E. coli (Gram -) | 3.125 | researchgate.net |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | P. aeruginosa (Gram -) | 6.25 | researchgate.net |

| Dichloropyrazole-based benzothiazole | Gram-positive strains | 0.0156–0.25 | nih.gov |

| Dichloropyrazole-based benzothiazole | Gram-negative strains | 1–4 | nih.gov |

| Isatin-benzothiazole hybrid (41c) | E. coli (Gram -) | 3.1 | nih.gov |

| Isatin-benzothiazole hybrid (41c) | P. aeruginosa (Gram -) | 6.2 | nih.gov |

Antifungal Efficacy

Research has also confirmed the potential of 2-hydrazino-1,3-benzothiazole analogues as antifungal agents. These compounds have been tested against various fungal species, including pathogenic yeasts and molds.

Screening of 1,3-benzothiazole-2-yl-hydrazones revealed activity against fungal strains such as Aspergillus niger, Rhizopus oryzae, and Candida albicans. arabjchem.org In one study, certain hydrazone derivatives were evaluated against Aspergillus niger and Candida tropicalis, showing inhibitory effects. researchgate.net The 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, which share the key hydrazone linkage, proved to be superior to analogues lacking this feature in terms of anti-Candida potency. nih.gov Two compounds from this series showed promising inhibitory activity against a pathogenic C. albicans strain, with MIC values of 7.81 μg/mL and 3.9 μg/mL, which were substantially lower than that of the reference drug fluconazole (B54011) (15.62 μg/mL). nih.gov

Furthermore, newly synthesized 6-methyl-substituted benzothiazole derivatives, when reacted with acetophenones to form hydrazones, showed enhanced antifungal activity against C. tropicalis. nih.gov The presence of nitro (NO₂), bromo (Br), or chloro (Cl) groups on the substituted benzothiazole was found to enhance the antifungal effects. nih.gov

Table 4: Antifungal Efficacy of 2-Hydrazino-1,3-benzothiazole Analogues

| Compound/Analogue | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-hydrazinyl-4-phenyl-1,3-thiazole (7a) | Candida albicans | 7.81 | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole (7e) | Candida albicans | 3.9 | nih.gov |

| 1,3-benzothiazole-2-yl-hydrazones | Aspergillus niger | Moderate Activity | arabjchem.org |

| 1,3-benzothiazole-2-yl-hydrazones | Candida albicans | Moderate Activity | arabjchem.org |

| 6-methyl-benzothiazole hydrazone (GG4) | Candida tropicalis | Significant Activity at 50 mg/ml | nih.gov |

Antiviral Properties

The benzothiazole scaffold is a key component in the design and development of antiviral drugs. nih.gov Analogues featuring a 2-hydrazino or related moiety have shown promise against several viruses.

For example, benzothiazolyl-arylhydrazones have been evaluated for their activity against Herpes Simplex Virus 1 (HSV-1). nih.gov Specifically, piperidinyl amidrazones containing the benzothiazole core were found to possess significant antiviral activity. nih.gov Another study reported that certain benzothiazole derivatives showed potential against HSV-1 by reducing viral plaques by 50-61%. nih.gov

The functionalization at the C-2 position of the benzothiazole ring with groups like amides or aryl rings is a common strategy in designing antiviral agents. nih.gov These molecules can be effective against a broad spectrum of viruses, indicating that there is significant potential for developing novel antiviral drugs based on the 2-hydrazino-1,3-benzothiazole framework. nih.govmdpi.com

Antioxidant Activity Evaluation

The antioxidant potential of 6-butyl-2-hydrazino-1,3-benzothiazole analogues has been a subject of significant research interest. The core structure of benzothiazole, a bicyclic heterocycle, is recognized as an important pharmacophore present in numerous bioactive compounds. niscair.res.in The ability of these compounds to neutralize reactive oxygen species (ROS) is a key aspect of their therapeutic potential, as excessive ROS can lead to oxidative damage of essential biological macromolecules like DNA, proteins, and lipids, contributing to various pathological conditions. niscair.res.in

In vitro antioxidant activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. niscair.res.inderpharmachemica.com In this method, the ability of the tested compounds to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. nih.govmdpi.com The reduction of the DPPH radical is observed as a color change from purple to yellow, and the percentage of radical scavenging activity is calculated. bas.bg

Several studies have demonstrated that substitutions on the benzothiazole ring and the hydrazone moiety significantly influence the antioxidant capacity. For instance, a series of benzothiazol-2-yl-hydrazone derivatives were synthesized and evaluated, with compounds bearing methoxy (B1213986) groups showing promising antioxidant activity, in some cases even better than the standard drug, ascorbic acid. niscair.res.in The presence of electron-donating groups is believed to enhance the radical-scavenging capacity of these molecules. iiarjournals.org Similarly, other studies on benzothiazole derivatives have highlighted that compounds with hydroxyl groups also exhibit good antioxidant activity. benthamdirect.com

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to evaluate the antioxidant potential of these analogues. This test measures the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. nih.gov

The design of novel benzothiazole derivatives continues to be an active area of research, with the aim of developing potent antioxidant agents. The structural modifications often focus on introducing various substituents to the benzothiazole core to enhance their free radical scavenging capabilities. derpharmachemica.comderpharmachemica.com

Table 1: In Vitro Antioxidant Activity of Selected Benzothiazole Analogues

| Compound ID | Assay | Activity | Reference |

| 4c, 4e, 4f, 4g, 4h, 4i | DPPH Radical Scavenging | Promising activity, better than ascorbic acid | niscair.res.in |

| B5 | Not specified | Potent antioxidant activity | benthamdirect.com |

| SC-7 | DPPH Radical Scavenging & in vivo EAC model | Good in vitro and significant in vivo activity | derpharmachemica.com |

| CHT | DPPH Radical Scavenging | IC50 3.28-fold lower than trolox | mdpi.com |

This table is for illustrative purposes and includes data from various studies on benzothiazole analogues, not specifically 6-butyl-2-hydrazino-1,3-benzothiazole.

Other Significant Biological Activities

Analogues of 6-butyl-2-hydrazino-1,3-benzothiazole have been investigated for their anti-inflammatory and analgesic properties. Benzothiazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory actions. nih.gov

The in vivo anti-inflammatory activity is frequently evaluated using the carrageenan-induced paw edema model in rats or mice. researchgate.netnih.govnih.gov In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by edema. nih.gov The effectiveness of the test compound is determined by its ability to reduce the swelling of the paw over a period of time, typically compared to a standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac (B195802) sodium. researchgate.netjptcp.com The mechanism of action is often linked to the inhibition of inflammatory mediators. nih.gov

For example, studies on various benzothiazole derivatives have reported significant inhibition of carrageenan-induced paw edema. nih.govresearchgate.net Some compounds have shown anti-inflammatory activity comparable to that of conventional drugs. nih.gov The anti-inflammatory effects of some benzothiazoles have been attributed to the inhibition of pro-inflammatory cytokines like TNF-α. frontiersin.org

The analgesic activity is often assessed using methods such as the acetic acid-induced writhing test and the hot plate test in mice. nih.gov The writhing test induces visceral pain, and the reduction in the number of writhes indicates the analgesic effect of the compound. nih.gov The hot plate test measures the central analgesic activity by observing the reaction time of the animal to a heat stimulus.

Research has shown that certain benzothiazole derivatives exhibit significant analgesic properties. nih.govnih.gov The structure-activity relationship studies have revealed that specific substitutions on the benzothiazole ring can enhance the analgesic effects. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Analogues

| Compound ID | Test Model | Activity | Reference |

| 17c, 17i | Carrageenan-induced rat paw edema | Significant inhibition (72-80% and 64-78% respectively) | nih.gov |

| 17c, 17g, 17i | Acetic acid-induced writhing | Comparable to celecoxib | nih.gov |

| Compound 13 | Carrageenan-induced hind paw edema | Potent activity with 62.00% inhibition after 3hr | researchgate.net |

This table is for illustrative purposes and includes data from various studies on benzothiazole analogues, not specifically 6-butyl-2-hydrazino-1,3-benzothiazole.

The potential of 6-butyl-2-hydrazino-1,3-benzothiazole analogues as antidiabetic agents has been explored through various in vitro and in vivo studies. A key therapeutic target for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govresearchgate.net Inhibition of these enzymes delays the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. nih.gov

Several studies have synthesized and screened benzothiazole derivatives for their α-amylase and α-glucosidase inhibitory activities. nih.govnih.govmdpi.com Many of these compounds have demonstrated excellent to good inhibitory potential, with some analogues showing significantly better activity than the standard drug, acarbose. nih.govresearchgate.netmdpi.com For instance, a series of thiazolidinone-based benzothiazole derivatives showed potent inhibition against both α-amylase and α-glucosidase. nih.gov Similarly, benzothiazole-triazole derivatives have also been reported to be powerful α-glucosidase inhibitors. mdpi.com

In addition to enzymatic inhibition, some benzothiazole derivatives have been evaluated for their in vivo antidiabetic activity in animal models of diabetes, such as alloxan (B1665706) or streptozotocin-induced diabetic rats. nih.gov For example, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were found to significantly lower plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucose metabolism. researchgate.net

Table 3: Antidiabetic Activity of Selected Benzothiazole Analogues

| Compound ID/Series | Target/Model | Key Findings | Reference |

| Thiazolidinone-based benzothiazoles (1-15) | α-Amylase and α-Glucosidase | Excellent to good inhibitory activity (IC50 range: 2.10-37.50 µM for α-amylase, 3.20-39.40 µM for α-glucosidase) | nih.gov |

| Benzothiazole-triazole derivatives (6a-6s) | α-Glucosidase | Potent inhibitory activity (IC50 range: 20.7-61.1 µM), more potent than acarbose | mdpi.com |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides (1-8) | Non-insulin-dependent diabetes mellitus rat model | Significant lowering of plasma glucose levels | nih.gov |

| Benzothiazole-linked hydroxypyrazolones (3p, 3r) | α-Amylase and α-Glucosidase | Promising inhibitory activity | nih.gov |

This table is for illustrative purposes and includes data from various studies on benzothiazole analogues, not specifically 6-butyl-2-hydrazino-1,3-benzothiazole.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents. nih.govrsc.org Benzothiazole derivatives have emerged as a promising class of compounds with significant activity against M. tuberculosis. nih.govistanbul.edu.tr

The in vitro antitubercular activity of these analogues is typically evaluated against the H37Rv strain of M. tuberculosis using methods like the Microplate Alamar Blue Assay (MABA). researchgate.netelsevierpure.com This assay provides the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the bacteria. researchgate.net

Numerous studies have reported the synthesis and antitubercular evaluation of novel benzothiazole derivatives. nih.govrsc.orgistanbul.edu.tr For instance, some pyrimido[2,1-b]benzothiazole derivatives have shown promising activity, with one compound exhibiting a MIC of 6.25 µg/ml, which is comparable to standard drugs like streptomycin. researchgate.net Other research has identified benzothiazole-containing azetidinone derivatives with significant antitubercular activity against M. tuberculosis H37Rv. istanbul.edu.tr The mechanism of action for some of these compounds has been investigated, with potential targets including enzymes like decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1) and glutamine synthetase. nih.govresearchgate.net Some benzothiazole derivatives have also shown activity against non-replicating cells of M. tuberculosis, which is important for targeting latent tuberculosis infections. nih.gov

Table 4: Antitubercular Activity of Selected Benzothiazole Analogues

| Compound ID/Series | Target Strain | Activity (MIC) | Reference |

| Pyrimido[2,1-b]benzothiazole (1c) | M. tuberculosis H37Rv | 6.25 µg/ml | researchgate.net |

| Benzothiazole-containing azetidinone (A6) | M. tuberculosis H37Rv | Significant activity | istanbul.edu.tr |

| Benzothiazolylpyrimidine-5-carboxamides (7a, 7g) | M. tuberculosis H37Rv | 0.08 µM | nih.gov |

| Compound 11726172 | M. tuberculosis H37Rv | Potent activity in vitro and in vivo | nih.gov |

This table is for illustrative purposes and includes data from various studies on benzothiazole analogues, not specifically 6-butyl-2-hydrazino-1,3-benzothiazole.

The interaction of small molecules with DNA is a critical area of study in the development of new therapeutic agents, particularly for anticancer and antimicrobial applications. Benzothiazole analogues have been investigated for their ability to bind to and cleave DNA, which can be a mechanism for their biological activity.

The binding of these compounds to DNA, typically calf thymus DNA (CT-DNA), is often studied using spectroscopic techniques such as UV-Visible absorption spectroscopy and fluorescence spectroscopy. nih.gov These methods can provide information about the mode of binding, such as intercalation, groove binding, or electrostatic interactions. Molecular docking studies are also employed to theoretically predict and visualize the binding interactions between the benzothiazole derivatives and the DNA double helix. nih.gov

For example, studies on benzothiazolyl triazolium derivatives have shown that some compounds can effectively intercalate into the DNA grooves, forming a stable complex. nih.gov The binding affinity is influenced by the specific substituents on the benzothiazole ring.

DNA cleavage studies are typically performed using gel electrophoresis. In these experiments, plasmid DNA is incubated with the test compound, and the cleavage of the DNA from its supercoiled form to nicked or linear forms is observed. Some benzothiazole derivatives have been shown to exhibit DNA cleavage activity, which can be photo-induced in some cases. This ability to damage DNA is a potential mechanism for their cytotoxic effects against cancer cells and antimicrobial activity. The interaction with DNA gyrase, a type II topoisomerase, has also been identified as a target for some antibacterial benzothiazole derivatives. nih.gov

Table 5: DNA Interaction of Selected Benzothiazole Analogues

| Compound ID | Study Type | Key Findings | Reference |

| 5q (benzothiazolyl triazolium derivative) | DNA Binding (Spectroscopy, Docking) | Effective intercalation into DNA | nih.gov |

| 19a | DNA Gyrase Inhibition | Potent inhibition (IC50 = 9.5 nM) | nih.gov |

| 15 | DNA Gyrase B Docking | High binding affinity (-8.7 kcal mol⁻¹) | nih.gov |

This table is for illustrative purposes and includes data from various studies on benzothiazole analogues, not specifically 6-butyl-2-hydrazino-1,3-benzothiazole.

Structure Activity Relationship Sar Analyses of 6 Butyl 2 Hydrazino 1,3 Benzothiazole Derivatives

Impact of Butyl Chain Modifications on Biological Activity

The butyl group at the 6-position of the benzothiazole (B30560) ring plays a crucial role in defining the lipophilicity of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic properties. Alterations to this alkyl chain can have a profound impact on biological activity.

Detailed Research Findings:

While direct studies on the 6-butyl-2-hydrazino-1,3-benzothiazole scaffold are limited, general principles of medicinal chemistry and SAR studies on related heterocyclic compounds suggest that modifications to the butyl chain would significantly affect efficacy. The length and branching of the alkyl chain are critical determinants of how the molecule interacts with biological membranes and the hydrophobic pockets of target enzymes or receptors.

Chain Length: The length of the alkyl chain often correlates with biological activity up to a certain point, beyond which a further increase in chain length may lead to a decrease in activity. This phenomenon, known as the "cut-off effect," is attributed to reduced solubility and unfavorable steric interactions with the target site. For instance, in a series of related compounds, a butyl or pentyl chain might exhibit optimal activity, while shorter (methyl, ethyl) or longer (hexyl, heptyl) chains could be less potent.

Branching: Introducing branching to the butyl chain (e.g., isobutyl, sec-butyl, tert-butyl) can alter the molecule's shape and steric profile. A tert-butyl group, for example, is more sterically hindered than a linear n-butyl group and may offer metabolic stability by protecting adjacent positions from enzymatic degradation nih.gov.

Bioisosteric Replacement: The butyl group can be replaced by other functional groups with similar physical or chemical properties, a strategy known as bioisosteric replacement. The goal is to enhance the desired biological activity or to improve the molecule's pharmacokinetic profile u-tokyo.ac.jpcambridgemedchemconsulting.combenthamscience.com. For example, replacing the butyl group with a trifluoromethylcyclopropyl group has been shown to increase metabolic stability in other chemical series nih.gov.

Table 1: Potential Impact of Butyl Chain Modifications on Biological Activity

| Modification | Potential Effect on Physicochemical Properties | Predicted Impact on Biological Activity |

| Increase Chain Length (e.g., Pentyl, Hexyl) | Increased lipophilicity | May enhance membrane permeability and binding to hydrophobic targets, but could also decrease aqueous solubility and lead to a "cut-off effect". |

| Decrease Chain Length (e.g., Propyl, Ethyl) | Decreased lipophilicity | May improve aqueous solubility but could reduce binding affinity if a hydrophobic interaction is critical for activity. |

| Introduction of Branching (e.g., Isobutyl, Tert-butyl) | Altered steric profile, potentially increased metabolic stability | Could enhance binding specificity and reduce metabolic degradation, potentially leading to improved in vivo efficacy. |

| Bioisosteric Replacement (e.g., Cyclobutyl, Phenyl) | Modified shape, electronics, and metabolic stability | Could lead to novel interactions with the target site and improved pharmacokinetic properties. |

Role of the Hydrazino Moiety in Biological Interactions

The 2-hydrazino group is a key feature of the 6-Butyl-2-hydrazino-1,3-benzothiazole scaffold and is integral to its biological activity. This functional group can participate in hydrogen bonding and other interactions with biological targets. Furthermore, it serves as a versatile synthetic handle for the preparation of a wide array of hydrazone derivatives, which often exhibit enhanced pharmacological profiles.

Detailed Research Findings:

The hydrazino group itself can contribute to the biological activity of a molecule. However, it is the conversion of the hydrazino group into a hydrazone moiety (-NH-N=CHR) that often unlocks a broader spectrum of potent biological activities researchgate.netnih.govnih.govmdpi.comnih.govnih.gov. The azomethine group (-NH-N=CH-) present in hydrazones is considered a crucial pharmacophore responsible for various biological interactions mdpi.comnih.gov.

Antimicrobial Activity: Hydrazone derivatives of benzothiazoles have demonstrated significant antimicrobial properties. The imine linkage is believed to be important for interacting with microbial enzymes or cellular components researchgate.net.

Anti-inflammatory and Analgesic Activities: The hydrazone moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents. It is thought to play a role in the inhibition of enzymes such as cyclooxygenase (COX).

Anticancer Activity: Numerous hydrazone-containing compounds have been investigated as potential anticancer agents. They can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.

Table 2: Biological Activities Associated with the Hydrazino/Hydrazone Moiety

| Biological Activity | Role of the Hydrazino/Hydrazone Moiety |

| Antimicrobial | The azomethine group can chelate with metal ions essential for microbial growth or interact with key microbial enzymes. |

| Anti-inflammatory | May be involved in the inhibition of inflammatory enzymes like COX and lipoxygenase. |

| Anticancer | Can participate in hydrogen bonding and hydrophobic interactions within the active sites of various cancer-related enzymes. |

| Anticonvulsant | The presence of the hydrazone moiety has been linked to anticonvulsant effects in several classes of compounds. |

Influence of Substituents on the Benzothiazole Ring System

Detailed Research Findings:

SAR studies on various benzothiazole derivatives have consistently shown that substitutions at the C-2 and C-6 positions are particularly important for biological activity benthamscience.com.

Position 6: The 6-position of the benzothiazole ring is a common site for modification. Studies have shown that introducing small, electron-donating or electron-withdrawing groups at this position can significantly impact potency. For instance, research has indicated that hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups at the sixth position can enhance the biological activity of benzothiazole derivatives pharmacyjournal.in. Another study revealed that a chlorine atom at the 6th position led to a notable increase in bioactivity compared to a fluorine substitution at the 5th position nih.gov.

Other Positions: While the 6-position is critical, substitutions at other positions (4, 5, and 7) can also modulate activity. For example, the introduction of a methoxy group at position 4 of 2-mercaptobenzothiazole (B37678) was found to increase antibacterial activity pharmacyjournal.in.

Electronic Effects: The electronic nature of the substituent plays a significant role. Electron-withdrawing groups (e.g., -NO2, -Cl) can increase the acidity of the N-H proton in the hydrazino moiety, potentially altering its hydrogen bonding capabilities. Conversely, electron-donating groups (e.g., -CH3, -OCH3) can increase the electron density of the ring system, which may influence its interaction with biological targets.

Table 3: Influence of Substituents on the Benzothiazole Ring

| Position of Substitution | Type of Substituent | Observed/Predicted Effect on Biological Activity |

| 6 | Electron-donating groups (-OH, -OCH3, -CH3) | Can boost the potency of the compound pharmacyjournal.in. |

| 6 | Halogens (-Cl) | A chlorine at this position has been shown to increase bioactivity nih.gov. |

| 4 | Methoxy group (-OCH3) | Increased antibacterial activity has been observed in related compounds pharmacyjournal.in. |